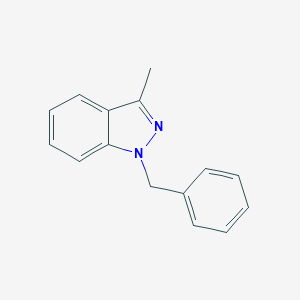

1-Benzyl-3-methyl-1H-indazole

Vue d'ensemble

Description

Synthesis Analysis

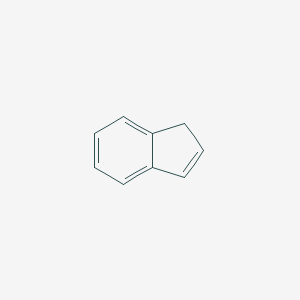

Indazole synthesis involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .

Chemical Reactions Analysis

Indazole synthesis involves a variety of chemical reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles . Also, various N-aryl-1H-indazoles and benzimidazoles were synthesized from common arylamino oximes .

Applications De Recherche Scientifique

Anticancer Properties

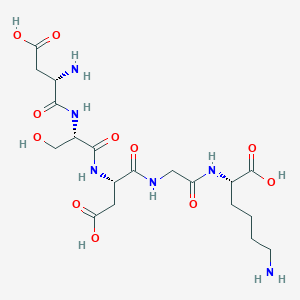

1-Benzyl-3-methyl-1H-indazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives like 3-(1-Benzyl-1H-indazol-3-yl)-N-hydroxybenzamide and 3-(1-benzyl-1H- indazol-3-yl)-N-(2-(dimethylamino)ethyl)benzamide have shown significant antiproliferative activities against cancer cells like MCF-7 and HL-60 with low IC50 values, indicating potential as lead compounds for further cancer research (郭瓊文, 2006).

Anti-Angiogenic Activity

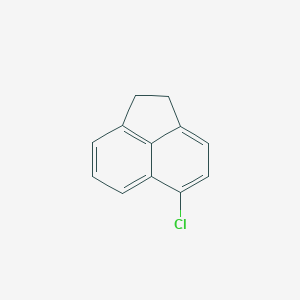

A series of N(1)-(substituted benzyl)-3-(4-methylphenyl)-1H-indazoles have been synthesized and evaluated for their anti-angiogenic activity. Among these, compounds like 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole showed significant anti-angiogenic activity, making them worthy of further investigation for potential medical applications (Li‐Jiau Huang et al., 2006).

Activation of Nitric Oxide Receptor

1-Benzyl-3-(3-dimethylaminopropyloxy)indazole has been identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. Its structure-activity relationship study suggests its critical role in enzyme activity and potential applications in inhibiting platelet aggregation (D. Selwood et al., 2001).

Synthesis and Pharmaceutical Applications

Various synthetic strategies and the molecular pharmacology of indazole derivatives, including this compound, have been explored. These compounds are part of a class of molecules significantly investigated in medicinal research, with applications ranging from cancer treatment to chronic inflammation and other conditions (Suvadeep Mal et al., 2022).

Antiapoptotic Agents

Derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole have been developed as antiapoptotic agents, potentially useful in the treatment of sepsis and septic shock. These derivatives have shown significant effectiveness in inhibiting apoptosis in vascular smooth muscle cells (J. Lien et al., 2002).

Antispermatogenic Agents

Halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for their antispermatogenic effects, showing potent activity in inhibiting spermatogenesis (G. Corsi & G. Palazzo, 1976).

Safety and Hazards

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole, including “1-Benzyl-3-methyl-1H-indazole”, need to be explored further for the treatment of various pathological conditions.

Propriétés

IUPAC Name |

1-benzyl-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12-14-9-5-6-10-15(14)17(16-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTZFGBSJUIHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562961 | |

| Record name | 1-Benzyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128364-67-0 | |

| Record name | 1-Benzyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

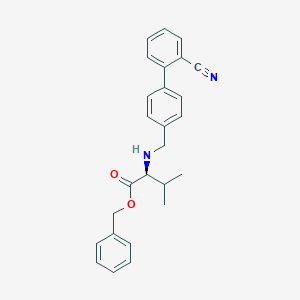

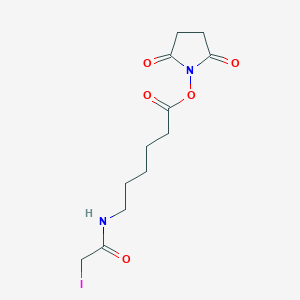

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)